Product packaging for acridin-3-amine(Cat. No.:CAS No. 581-29-3)

acridin-3-amine

Cat. No.: B1606917
CAS No.: 581-29-3
M. Wt: 194.23 g/mol
InChI Key: GHCKERHPOQWERJ-UHFFFAOYSA-N
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Description

Acridin-3-amine, a derivative of the privileged acridine pharmacophore, is a significant compound in medicinal chemistry and biochemical research due to its planar heterocyclic structure and multifaceted biological activity . Its primary research value lies in its well-characterized ability to intercalate with DNA; the planar acridine ring system inserts between DNA base pairs, which can disrupt replication and transcription processes, making it a compound of interest in anticancer research and as a model for studying nucleic acid interactions . Beyond DNA binding, acridine derivatives exhibit a broad spectrum of biological properties, including potent antimicrobial and antimalarial activities, positioning this compound as a valuable scaffold for developing new anti-infective agents . Furthermore, acridine-based analogues are investigated as inhibitors of critical enzymes such as topoisomerases and acetylcholinesterase, highlighting their potential in oncology and the management of neurodegenerative disorders like Alzheimer's disease . The compound also serves as a versatile building block in synthetic chemistry for constructing more complex acridine-based analogues and as a fluorescent probe in biochemical assays, leveraging its stable, crystalline, and fluorescent properties . This compound (CAS 581-29-3) has a molecular formula of C13H10N2 and a molecular weight of 194.24 g/mol . It is soluble in polar organic solvents like DMSO and ethanol, though it exhibits relatively low solubility in water . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet (MSDS) prior to use and adhere to all relevant laboratory safety protocols .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2 B1606917 acridin-3-amine CAS No. 581-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10N2/c14-11-6-5-10-7-9-3-1-2-4-12(9)15-13(10)8-11/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCKERHPOQWERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206819
Record name 3-Aminoacridine
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

581-29-3
Record name 3-Acridinamine
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Record name 3-Aminoacridine
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Record name 3-Aminoacridine
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Record name Acridin-3-ylamine
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Synthetic Methodologies and Chemical Derivatization of Acridin 3 Amine

Classical Synthetic Routes to the Acridine (B1665455) Nucleus

Traditional methods for synthesizing the acridine core often require robust reaction conditions, including high temperatures and strong acids, and serve as the foundational basis for acridine chemistry. chemistryviews.orgnih.gov

Ullmann Condensation and its Variants for Acridone (B373769) Precursors

The Ullmann condensation is a cornerstone in the synthesis of N-phenylanthranilic acids, which are key intermediates for producing acridones—the oxidized form of acridines at the 9-position. ijddr.in The classical approach involves the copper-catalyzed reaction between an o-halobenzoic acid (like 2-chlorobenzoic acid or 2-bromobenzoic acid) and an aniline (B41778) derivative. rsc.org The resulting N-phenylanthranilic acid is then subjected to cyclization, typically using strong acids such as concentrated sulfuric acid or polyphosphoric acid (PPA), to yield the acridone scaffold. ijddr.inrsc.org

The synthesis of 1-nitro-9-phenoxyacridine, for instance, begins with an Ullmann condensation of the potassium salt of o-chlorobenzoic acid and m-nitroaniline in the presence of copper to form N-(3'-nitrophenyl)anthranilic acid. mostwiedzy.pl This intermediate is subsequently cyclized. Similarly, acridone derivatives have been prepared by reacting 2-bromobenzoic acid with various anilines using copper and potassium carbonate, followed by cyclization with PPA. rsc.org Microwave irradiation has been explored to accelerate the Ullmann condensation, allowing for the synthesis of N-phenylanthranilic acid derivatives in dry media with significantly reduced reaction times. researchgate.net

Reactant 1Reactant 2Catalyst/ReagentProductReference
o-Chlorobenzoic acidm-NitroanilineCuN-(3'-nitrophenyl)anthranilic acid mostwiedzy.pl
2-Bromobenzoic acidAniline derivativesK₂CO₃, Cu2-Arylamino benzoic acids rsc.org
2-Chlorobenzoic acidAnilineK₂CO₃, CuSO₄ (anhydrous), MicrowaveN-phenylanthranilic acid researchgate.net
2-Chlorobenzoic acid5-Chloro-2-nitroanilineCuN-(5-chloro-2-nitrophenyl)anthranilic acid mostwiedzy.pl

This table presents examples of Ullmann condensation reactions used to form precursors for acridone synthesis.

Bernthsen Synthesis and Modifications for 9-Substituted Acridines

The Bernthsen acridine synthesis, first reported in 1884, is a direct method for producing 9-substituted acridines. wikipedia.orgumn.edu The reaction involves the condensation of a diarylamine, such as diphenylamine (B1679370), with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures (200-270 °C). wikipedia.orgumn.edu The nature of the carboxylic acid determines the substituent at the 9-position of the acridine ring. umn.edu

While effective, the classical Bernthsen synthesis often suffers from low yields and harsh conditions. umn.edu A significant improvement was the use of polyphosphoric acid (PPA) as both a solvent and catalyst, which allows the reaction to proceed at lower temperatures, although sometimes with reduced yields. wikipedia.orgumn.edu More recent modifications have employed microwave irradiation in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst in solventless conditions, leading to improved yields and shorter reaction times. researchgate.net

DiarylamineCarboxylic Acid/AnhydrideCatalyst/ConditionsProduct TypeReference
DiphenylamineBenzoic acidZnCl₂, high temp.9-Phenylacridine umn.edu
DiphenylamineVarious carboxylic acidsZnCl₂9-Substituted acridines wikipedia.orgyoutube.com
DiphenylamineVarious carboxylic acidsPolyphosphoric acid (PPA)9-Substituted acridines umn.edu
DiphenylamineVarious carboxylic acidsp-TSA, microwave9-Substituted acridines researchgate.net

This table illustrates the versatility of the Bernthsen synthesis and its modifications for preparing 9-substituted acridines.

Friedlander Synthesis for Specific Acridine Architectures

The Friedländer synthesis provides another route to the acridine skeleton, typically involving the condensation of an aromatic 2-amino-substituted carbonyl compound with a molecule containing a reactive α-methylene group. researchgate.net For acridine synthesis, a common variation involves treating a salt of anthranilic acid with cyclohex-2-enone at elevated temperatures (e.g., 120 °C) to produce 9-methylacridine. pharmaguideline.commdpi.com This method is particularly useful for creating specific substitution patterns on the acridine core that may be difficult to achieve through other classical routes. A new Friedländer synthon, 4-aminoacridine-3-carbaldehyde, has been developed from 3-methylacridine, which can be condensed with various acetylaromatics to construct more complex fused systems like 2-arylpyrido[3,2-c]acridines. clockss.org

Advanced Synthetic Approaches for Acridin-3-amine and its Analogues

Modern synthetic chemistry offers more efficient, modular, and environmentally benign methods for constructing and functionalizing the acridine nucleus. sioc-journal.cn These advanced strategies often rely on catalysis to achieve high selectivity and functional group tolerance under milder conditions than their classical counterparts. nih.gov

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool for modifying the acridine ring, avoiding the need for pre-functionalized starting materials and thus streamlining synthetic pathways. rsc.orgthieme-connect.com This approach allows for the direct introduction of substituents, including amino groups, onto the acridine core. For example, a direct C-H amination of arenes using an acridinium (B8443388) photoredox catalyst has been developed, enabling the formation of C-N bonds with a wide variety of primary amines under aerobic conditions. nih.gov This method is applicable to electron-rich aromatics and heteroaromatics. nih.gov The presence of an amino group at the 3-position of the acridine ring has been shown to dramatically enhance the reactivity of the 4-position towards electrophiles, facilitating regioselective functionalization. thieme-connect.com Research has also demonstrated that new amine derivatives of acridine can be synthesized using direct C-H functionalization methodologies. medjrf.com

Photocatalytic and Metal-Catalyzed Coupling Reactions

Photocatalysis and metal-catalyzed cross-coupling reactions represent the cutting edge of acridine synthesis, offering modular and efficient routes to a wide range of derivatives. chemistryviews.orgnih.gov

Photocatalytic Reactions: Acridinium salts themselves are potent photocatalysts, and their unique excited-state properties have been harnessed for synthetic applications. chemistryviews.org A novel method integrates the photo-excitation of o-alkyl nitroarenes with a copper-promoted cascade annulation to construct diverse acridine derivatives in a one-pot, aerobic reaction with arylboronic acids. chemistryviews.orgnih.gov This strategy simplifies the synthesis of unsymmetrical and polysubstituted acridines. chemistryviews.org Furthermore, acridinium photocatalysts can be used to achieve the direct C-H amination of arenes and facilitate the synthesis of other functionalized acridiniums through late-stage C-H alkylation. nih.govchinesechemsoc.org

Metal-Catalyzed Coupling Reactions: Transition metal catalysis, particularly with palladium, rhodium, and copper, has revolutionized the synthesis of complex heterocyclic systems. researchgate.net

Rhodium(III)-catalysis has been used to prepare acridines through a cascade of C-H amination, intramolecular electrophilic aromatic substitution, and aromatization, starting from aromatic azides. nih.gov

Palladium-catalysis enables the synthesis of 9-substituted acridines via the addition of terminal acetylenes to bis(2-bromophenyl)amine. mdpi.com A palladium-catalyzed cascade involving C=C double bond formation and C–N cross-coupling provides a route to functionalized acridines from o-dihalobenzenes and N-tosylhydrazones. researchgate.net

Copper-catalysis is fundamental not only to the classical Ullmann reaction but also to modern coupling strategies. A copper-catalyzed three-component coupling (A³) of an aldehyde, alkyne, and amine is a versatile method for producing propargylamines, which are valuable precursors in organic synthesis. mdpi.comencyclopedia.pubmdpi.com Copper(I) bromide has also been used to catalyze the oxidative Povarov reaction of N-aryl amines, enabling the rapid construction of polycyclic amines through dual C(sp³)–H and C(sp²)–H functionalization. acs.org

Catalytic SystemReactantsReaction TypeProductReference
Acridinium PhotocatalystArene, Primary AmineDirect C-H AminationN-Aryl Amine nih.gov
Photo-excitation / Coppero-Alkyl Nitroarene, Arylboronic AcidCascade AnnulationAcridine Derivative chemistryviews.orgnih.gov
Rhodium(III)Imine, Aromatic Azide (B81097)C-H Amination/CyclizationAcridine nih.gov
Palladium(0)bis(2-bromophenyl)amine, Terminal AlkyneAlkyne Addition/Cyclization9-Substituted Acridine mdpi.com
Copper(I)N-Aryl Amine, DienophileOxidative Povarov ReactionPolycyclic Amine acs.org

This table summarizes advanced catalytic methods used in the synthesis of acridines and related structures.

Systematic Derivatization Strategies of this compound

The strategic derivatization of this compound is a key approach to developing novel compounds with tailored properties. These strategies involve modifications at both the acridine ring system and the exocyclic amino group.

Synthesis of Substituted this compound Analogues

The synthesis of the acridine scaffold can be achieved through various methods, including the Bernthsen acridine synthesis, which involves the condensation of diphenylamine with carboxylic acids using zinc chloride. wikipedia.org Modifications to the acridine core of this compound can be introduced either by using appropriately substituted starting materials in the initial synthesis or by direct chemical reactions on the pre-formed acridine ring.

One common approach to obtain substituted this compound is through the reduction of a corresponding nitroacridine. For instance, 3-nitroacridine (B3047595) can be synthesized by the nitration of acridine. A modified protocol using fuming nitric acid at low temperatures (0–5°C) can yield 3-nitroacridine with a 72% yield. The subsequent reduction of the nitro group to an amine is often accomplished using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of acetic acid, which provides the desired 3-aminoacridine in high yield (97%).

Further regioselective modifications can be challenging but are achievable. For example, the synthesis of substituted N-[4-(substituted-9-acridinyl)amino]phenyl analogues has been reported, highlighting the possibility of introducing various substituents onto the acridine ring system. rsc.orgresearchgate.net

The exocyclic amino group at the 3-position of this compound is a prime site for derivatization. This amino group can undergo various reactions to introduce a wide range of substituents, thereby altering the molecule's properties.

One common strategy is N-alkylation, where an alkyl group is introduced onto the amine. Another approach involves the formation of amides, sulfonamides, or other functional groups through reactions with corresponding acyl chlorides or sulfonyl chlorides. For instance, N-acylated derivatives can be prepared by reacting the amine with an appropriate acylating agent. google.com The reactivity of the exocyclic amine allows for the synthesis of a diverse library of N-substituted this compound analogues. The nature of the substituent on the exocyclic nitrogen can influence the tautomeric equilibrium between the amino and imino forms of the acridine derivative. researcher.lifeacs.org

Regioselective Modifications at the Acridine Core

Development of Hybrid this compound Structures

Hybrid molecules incorporating the this compound scaffold with other pharmacologically active moieties have been developed to enhance biological activity and overcome challenges like drug resistance. mdpi.comnih.gov

Amide bond formation is a widely used strategy to create hybrid molecules. This compound can be conjugated with various molecules, including peptides and other heterocyclic systems, through an amide linkage. researchgate.netgoogle.com For example, new amide derivatives of 3-H-imidazo[4,5-a]acridines have been synthesized and characterized. ijcce.ac.ir The synthesis of these conjugates often involves the reaction of the amino group of this compound with a carboxylic acid or its activated derivative. Solid-phase synthesis techniques have also been employed for the preparation of acridine-peptide conjugates. google.comnih.gov

Table 1: Examples of Amide-Based Acridine Conjugates

Compound Name Synthetic Precursor Conjugated Moiety Reference
N-(2-(1,3-Dimethylthioureido)ethyl)acridine-4-carboxamide N-(2-(methylamino)ethyl)acridine-4-carboxamide 1,3-Dimethylthiourea nih.gov
3,6-Bis-tetrapeptide acridine conjugates 3,6-bis-sarcosine acridine Tetrapeptides researchgate.net
4-(Acridin-9-ylamino)-N-(l-amino-5-guanidino-l-oxopentan-2-yl)-3-nitrobenzamide 9-Aminoacridine (B1665356) Arginine derivative google.com
Amide derivatives of 3-H-imidazolo[4,5-a]acridines 3H-imidazo[4,5-a]acridines Various amides ijcce.ac.ir

Thiosemicarbazone and thiourea (B124793) derivatives of acridine have garnered significant attention due to their diverse biological activities. mdpi.comnih.govmdpi.commdpi.com

Thiosemicarbazone Derivatives: These are typically synthesized by the condensation of an acridine aldehyde or ketone with a thiosemicarbazide (B42300). For example, (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives have been synthesized from 9-acridinaldehyde and various substituted thiosemicarbazides. nih.gov The synthesis of the thiosemicarbazide intermediates often involves the reaction of an aryl isothiocyanate with hydrazine hydrate. nih.gov

Thiourea Derivatives: Thiourea derivatives of acridine can be prepared by reacting an aminoacridine with an appropriate isothiocyanate. nih.govijcps.org For instance, 1-acridin-9-yl-3-aryl-thioureas have been synthesized by the condensation of 9-aminoacridine hydrochloride with N-aryl-isothiocyanates. ijcps.org Another approach involves the reaction of a secondary amino group on a substituted acridine with an isothiocyanate, as demonstrated in the synthesis of N-(2-(1,3-Dimethylthioureido)ethyl)acridine-4-carboxamide. nih.gov The synthesis of acridinyl aroyl thiourea derivatives has also been reported, where an acridinyl isothiocyanate is condensed with aryl hydrazides. mdpi.comnih.gov

Table 2: Examples of Acridine-Thiosemicarbazone/Thiourea Derivatives

Derivative Type Synthetic Approach Starting Materials Reference
Acridine-Thiosemicarbazone Condensation 9-Acridinaldehyde, Thiosemicarbazides nih.govmdpi.com
Acridine-Thiourea Condensation 9-Aminoacridine, N-Aryl-isothiocyanates ijcps.org
Acridine-Thiourea Reaction with isothiocyanate N-(2-(methylamino)ethyl)acridine-4-carboxamide, Methylisothiocyanate nih.gov
Acridinyl Aroyl Thiourea Condensation Acridinyl isothiocyanate, Aryl hydrazides mdpi.comnih.gov
Heterocyclic Fused Systems (e.g., Triazole, Oxadiazole, Thiazole)

The fusion of heterocyclic rings, such as triazoles, oxadiazoles, and thiazoles, onto the acridine framework has been a significant area of research to generate novel polycyclic compounds. These synthetic strategies often involve multi-step reactions, beginning with a functionalized acridine or acridone precursor.

Triazole-Fused Acridines: A common approach to synthesize acridine-triazole hybrids involves the use of click chemistry. For instance, a novel series of fused acridine derivatives containing a 1,2,4-triazole (B32235) ring has been synthesized. researchgate.net The synthetic pathway typically starts from an acridone derivative, which is propargylated to introduce an alkyne group. This is followed by a copper-catalyzed 1,3-dipolar cycloaddition reaction with an appropriate azide to form the 1,2,3-triazole ring fused to the acridine system. researchgate.net Another strategy involves the heterocyclization of a key intermediate, such as 4-(acridin-9-yl)-1-(1,2,3,4-tetrahydroacridin-9-ylcarbonyl)thiosemicarbazide, to yield acridine moieties incorporated with a 1,2,4-triazole ring. eurjchem.com

Oxadiazole-Fused Acridines: The synthesis of acridine-oxadiazole hybrids often begins with acridone, which is first converted into an acid hydrazide. This intermediate can then be cyclized with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. For example, reacting the acridone hydrazide with carbon disulfide in the presence of a base yields a mercapto-oxadiazole derivative. nanobioletters.com Alternatively, condensation with aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride can produce 2,5-disubstituted 1,3,4-oxadiazole derivatives fused to the acridine core. researchgate.net Research has also demonstrated the synthesis of acridone-based 1,2,4-oxadiazoles, starting from the Ullmann condensation to create 2-arylamino benzoic acids, which are then cyclized to acridones. rsc.org

Thiazole-Fused Acridines: The synthesis of acridine-thiazole derivatives can be achieved through various routes. One method involves the reaction of an acridin-9-yl isothiocyanate with an appropriate amine to form a thiourea derivative. This intermediate can then undergo cyclization with α-haloketones or other suitable reagents to construct the thiazole (B1198619) ring. nih.gov Another approach utilizes a key thiosemicarbazide intermediate derived from acridine, which is then heterocyclized to form the thiazole ring system. eurjchem.com A multi-component condensation reaction involving dimedone, an aromatic aldehyde, and a 5-aryl-1,3,4-thiadiazol-2-amine can also yield acridine derivatives containing a thiadiazole moiety, a close relative of thiazole. nih.gov

Conjugation with Other Pharmacophores (e.g., Quinoline (B57606), Thiophene)

The conjugation of this compound with other pharmacologically active moieties like quinoline and thiophene (B33073) has been explored to develop hybrid molecules with potentially enhanced properties. These syntheses typically involve creating a linker between the two heterocyclic systems.

Quinoline-Acridine Hybrids: The synthesis of quinoline-acridine hybrids has been reported through methods that covalently link the two scaffolds. researchgate.netptfarm.pl One described approach involves linking the acridine and quinoline moieties via a functionalized alkyldiamine chain, such as one functionalized with piperazine. researchgate.net Another strategy employs diamine linkers like p-phenylenediamine (B122844) or m-phenylenediamine (B132917) to connect the two heterocyclic rings. researchgate.net The synthesis generally involves the reaction of a suitably substituted aminoquinoline with a reactive acridine derivative, such as 9-chloroacridine, to form the final hybrid molecule.

Thiophene-Acridine Hybrids: Hybrid compounds incorporating both thiophene and acridine have been synthesized. researchgate.net A reported synthesis involves the reaction between a 2-amino-cycloalkyl[b]thiophene derivative and a reactive acridine, such as 6,9-dichloro-2-methoxyacridine. This results in a hybrid molecule where the amino group of the thiophene derivative displaces a chlorine atom on the acridine ring, forming a covalent bond between the two pharmacophores. researchgate.net The starting 2-amino-cycloalkyl[b]thiophene can be prepared through the Gewald reaction, a multicomponent reaction involving a ketone, an activated nitrile, and elemental sulfur.

Synthesis of this compound Metal Complexes (e.g., Platinum, Gold)

The acridine scaffold, including this compound derivatives, serves as an effective ligand for the coordination of metal ions like platinum and gold, leading to the formation of organometallic complexes.

Platinum-Acridine Complexes: The synthesis of platinum-acridine complexes often involves the reaction of a suitable platinum precursor with an acridine-containing ligand. For instance, dicationic platinum-acridine conjugates can be synthesized from neutral complexes like [PtCl₂(4,4´-R₂-2,2´-bpy)]. nih.gov In this process, one chloride ligand is abstracted using silver nitrate, creating a monoactivated platinum precursor. This intermediate is then reacted with an acridinium salt, such as an acridinylaminoethyl-dimethylthiourea (ACRAMTU), to form the final hybrid complex. nih.govgoogle.com These syntheses allow for the systematic modification of the non-leaving groups on the platinum center to tune the properties of the resulting complex. nih.gov

Gold-Acridine Complexes: A variety of gold(III)-acridine complexes have been synthesized, often utilizing N-heterocyclic carbene (NHC) ligands to bridge the gold center and the acridine moiety. nih.govuea.ac.uk A common synthetic route involves the preparation of an acridine-functionalized imidazolium (B1220033) salt, which serves as the precursor for the NHC ligand. nih.govuea.ac.uk This salt is then reacted with a gold(III) starting material, such as [AuCl₃(tht)] or [Au(μ-Cl)(C₆F₅)₂]₂, in the presence of a mild base like potassium carbonate, to generate the desired gold(III)-NHC complex. nih.gov The resulting complexes typically exhibit a square planar geometry around the gold center. nih.gov

Molecular Interaction Mechanisms of Acridin 3 Amine and Its Derivatives

Nucleic Acid Interaction Mechanisms

Acridin-3-amine and its derivatives primarily exert their effects through interactions with nucleic acids, including DNA and RNA. These interactions can occur through various modes, with DNA intercalation being the most extensively studied. The nature and strength of these interactions are significantly influenced by the substituents attached to the acridine (B1665455) ring system.

DNA Intercalation Processes

The intercalation of this compound derivatives into the DNA double helix is a complex process driven by a combination of forces. The planar acridine ring stacks between adjacent base pairs, leading to a distortion of the DNA structure, including unwinding and lengthening of the helix. farmaciajournal.comnih.gov This physical insertion disrupts the normal functioning of DNA, interfering with replication and transcription. ontosight.ai

The binding of this compound derivatives to DNA is an energetically favorable process, as evidenced by thermodynamic studies. Isothermal titration calorimetry (ITC) has been employed to determine the thermodynamic parameters of these interactions. For a series of N-substituted acridine-9-amines, the Gibbs free energy change (ΔG) for DNA binding was found to be in the range of -6.75 to -7.51 kcal·mol⁻¹, indicating a spontaneous binding process. nih.gov The enthalpy change (ΔH) for these interactions ranged from -3.83 to -11.58 kcal·mol⁻¹, signifying that the binding is an enthalpy-driven process. nih.gov The entropic contribution (TΔS) varied from -4.83 to 3.68 kcal·mol⁻¹, suggesting that both favorable and unfavorable entropic changes can occur depending on the specific derivative. nih.gov

Studies on other acridine derivatives have also highlighted the exothermic nature of DNA intercalation. koreascience.kr For instance, the binding of proflavine, a 3,6-diaminoacridine, to DNA is characterized by a favorable enthalpy change, which is attributed to strong hydrogen bonding interactions. koreascience.kr The binding constants (K) for acridine derivatives with DNA typically range from 1 × 10⁴ to 1 × 10⁶ M⁻¹, which is characteristic of intercalating agents. researchgate.net A study on various thiazacridine and imidazacridine derivatives reported binding constants with calf thymus DNA (ctDNA) in the range of 1.46 × 10⁴ to 6.01 × 10⁴ M⁻¹. mdpi.comresearchgate.net

The following table summarizes the thermodynamic parameters for the binding of selected acridine derivatives to DNA:

Acridine DerivativeBinding Constant (Kb) (M-1)ΔG (kcal·mol-1)ΔH (kcal·mol-1)TΔS (kcal·mol-1)
N-substituted acridine-9-amines (range)102.59 - 105.50-6.75 to -7.51-3.83 to -11.58-4.83 to 3.68
Proflavine-DNA6.19 x 104--11.81 (kJ.mol-1)51.01 (J.mol-1K-1)
Thiazacridine/Imidazacridine derivatives (range)1.46 x 104 - 6.01 x 104---

The primary mode of interaction for many this compound derivatives is through intercalation, where the planar acridine ring inserts itself between the base pairs of the DNA double helix. farmaciajournal.com This is often referred to as base pair stacking. Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy provide evidence for this intercalation. A hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift) in the UV-Vis spectrum upon addition of DNA are indicative of intercalation. farmaciajournal.comnih.gov Fluorescence quenching of the acridine derivative in the presence of DNA also supports an intercalative binding mode. nih.gov

While intercalation is the dominant mechanism, some acridine derivatives may also interact with the grooves of the DNA helix. The substituents on the acridine ring play a crucial role in determining the preferred binding mode. For instance, bulky substituents may hinder intercalation and favor groove binding. tandfonline.com Some studies suggest that certain acridine derivatives can bind to the minor groove of DNA. instras.com The binding mode can also be influenced by the specific DNA sequence. For example, some acridine derivatives show a preference for G-C rich regions, while others may favor A-T rich sequences. koreascience.kracs.org

The nature and position of substituents on the this compound scaffold significantly impact its DNA binding affinity and selectivity. The presence of an amino group at the 3-position is often crucial for the biological activity of acridines. nih.gov

Electron-donating and withdrawing groups: The introduction of electron-withdrawing groups, such as a chlorine atom, into the acridine ring has been shown to increase both the DNA binding affinity and frameshift mutagenicity of 9-aminoacridine (B1665356) derivatives. tandfonline.com Conversely, the introduction of an electron-donating methyl group can reduce these activities. tandfonline.com

Side chains: The addition of side chains can enhance DNA binding. For example, a diethylaminoethylthio group at the 9-position of this compound enhances its solubility and potential as a DNA intercalator. Similarly, a morpholinopropyl group attached to the acridine-9-amine is thought to improve cell membrane permeability and bioavailability. ontosight.ai The length and composition of these side chains can modulate the binding affinity. Studies on acridine-imidazolidinone derivatives have shown that the binding constants decrease with increasing alkyl chain length on the imidazolidinone ring. mdpi.com

Lipophilicity: A strong correlation has been observed between the lipophilicity of 3,9-disubstituted acridines and their DNA binding constants. mdpi.com Increased lipophilicity generally leads to stronger binding. mdpi.com

The following table provides examples of how different substituents affect the DNA binding properties of acridine derivatives:

DerivativeSubstituent(s)Effect on DNA Binding
9-amino-2-chloroacridineChlorine at position 2Increased binding affinity
9-amino-2-methylacridineMethyl at position 2Reduced binding affinity
Acridine-imidazolidinone derivativesAlkyl chains on imidazolidinone ringBinding affinity decreases with increasing chain length
3,9-disubstituted acridinesPhenylalkyl groupsStrong correlation between lipophilicity and binding constant
Structural Elucidation of Intercalation Modes (e.g., Minor Groove Binding, Base Pair Stacking)

Interaction with RNA Structures

While the interaction of this compound and its derivatives with DNA is well-documented, their interaction with RNA is also a subject of investigation. The planar acridine core can intercalate into RNA duplexes, similar to its interaction with DNA, thereby disrupting RNA function. mdpi.com Acridine-peptide conjugates have been developed to enhance the affinity and specificity of binding to particular RNA structures, such as the boxB RNA. nih.gov In these conjugates, the acridine moiety can intercalate into the RNA stem, while the peptide portion provides additional specific interactions. nih.gov The presence of a 9-amino group and an electron-withdrawing group at the 3-position of the acridine can enhance its ability to act as an acid catalyst in RNA activation. acs.org

Interaction with G-Quadruplex DNA Structures

G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome, such as telomeres and gene promoter regions. oup.commdpi.com These structures have emerged as attractive targets for anticancer drug design. Acridine derivatives have shown a remarkable ability to bind and stabilize G-quadruplexes. oup.commdpi.commdpi.com

The interaction typically involves the planar acridine ring stacking on top of the G-tetrads through π-π interactions. oup.comasm.org Side chains, often containing protonated amine groups at physiological pH, can interact with the grooves and loops of the G-quadruplex, further stabilizing the complex. oup.comnih.gov For example, 3,6,9-trisubstituted acridines have been identified as potent G-quadruplex ligands. oup.com

NMR and molecular dynamics studies have provided detailed insights into the binding of 9-aminoacridine derivatives to human telomeric G-quadruplex DNA. csic.es These studies have shown that the acridine moiety can intercalate between an adenine (B156593) and a G-tetrad, involving significant π-π stacking and hydrogen bonding interactions. csic.es The substituents on the 9-aminoacridine play a crucial role in determining the stability of the G-quadruplex complex. csic.es

Enzyme Inhibition Mechanisms

This compound and its related derivatives represent a significant class of compounds investigated for their diverse biological activities, which are largely attributed to their interactions with various biomolecular targets. rsc.org The planar, heterocyclic structure of the acridine core is a key feature that facilitates these interactions, particularly through mechanisms like intercalation into DNA and binding to the active or allosteric sites of enzymes. rsc.orgontosight.ai This leads to the inhibition of several crucial enzyme families, which is a primary focus of research for therapeutic applications.

The ability of acridine derivatives to function as anticancer agents is frequently linked to their role as inhibitors of topoisomerase I (Topo I) and topoisomerase II (Topo II). rsc.orgresearchgate.net These enzymes are vital for managing DNA topology during processes like replication and transcription, making them prime targets for chemotherapy. nih.gov Acridine derivatives can act as either topoisomerase poisons or catalytic inhibitors, disrupting the normal function of these enzymes. nih.govscirp.org

Acridine derivatives exhibit varied specificity and mechanisms in their inhibition of topoisomerases. Some derivatives show a preference for one enzyme over the other. For instance, certain 3,9-disubstituted acridines have demonstrated inhibitory activity against both human Topo I and Topo IIα that is approximately 20 times higher for Topo I. mdpi.com Molecular docking simulations suggest this specificity arises from different interaction modes; in the case of Topo I, the acridines appear to directly attack the binding pocket residues. mdpi.com

The mechanism of inhibition often involves acting as a "topoisomerase poison." researchgate.netresearchgate.net Poisons work by stabilizing the transient covalent complex formed between the topoisomerase and DNA, which prevents the enzyme from resealing the DNA strand break it creates. nih.gov This leads to an accumulation of DNA breaks, ultimately triggering cell death. Amsacrine, a well-known acridine derivative, was one of the first anticancer agents identified to function by poisoning topoisomerase II. mdpi.comresearchgate.net

In contrast, some derivatives act as catalytic inhibitors. These compounds interfere with the enzyme's function without trapping the DNA-enzyme complex. nih.goviiarjournals.org For example, they might prevent DNA from binding to the enzyme. iiarjournals.org Studies on 9-amino-3-phenylacridone derivatives suggest they could function as either catalytic inhibitors or non-intercalating Topo II poisons. scirp.org Interestingly, not all DNA-intercalating acridines inhibit topoisomerases; some 4-hydroxymethyl-3-aminoacridine derivatives were found to intercalate into DNA without interfering with Topo I or II activity, indicating that the mode of action can be complex and dependent on the specific substitutions on the acridine scaffold. acs.org

Topoisomerases manage the supercoiling of DNA by introducing temporary strand breaks to allow for relaxation and unwinding. nih.govmdpi.com Topoisomerase I creates single-strand breaks, while Topoisomerase II creates double-strand breaks. nih.gov By poisoning these enzymes, acridine derivatives effectively halt this process. The stabilization of the enzyme-DNA cleavage complex prevents the re-ligation of the DNA strands. researchgate.net

For example, studies on acridine-thiosemicarbazone derivatives have shown they inhibit the ability of human Topo IIα to relax supercoiled plasmid DNA. nih.govmdpi.com By preventing the enzyme from completing its catalytic cycle, these inhibitors effectively block the process of DNA relaxation, which is essential for DNA replication and segregation, leading to cell cycle arrest and apoptosis. researchgate.netmdpi.com

Acridine derivatives are well-documented inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the degradation of the neurotransmitter acetylcholine (B1216132). rsc.orgspandidos-publications.com Inhibition of these enzymes increases acetylcholine levels, a key strategy in managing neurodegenerative diseases. mdpi.comcu.edu.eg The acridine derivative tacrine (B349632) was the first cholinesterase inhibitor approved for this purpose. spandidos-publications.comcu.edu.eg

The inhibitory mechanism involves the planar acridine ring system engaging in π–π stacking interactions with aromatic amino acid residues, such as Trp84 and Phe330, within the active site of the cholinesterase enzymes. rsc.orgspandidos-publications.commdpi.com This interaction blocks the substrate's access to the catalytic site. The efficacy and selectivity of inhibition can be finely tuned by modifying the substituents on the acridine core. nih.gov For example, certain triazole derivatives of acridone (B373769) show potent inhibition of both AChE and BChE, with docking studies confirming interactions with key residues like Phe330 and Trp84. rsc.org Similarly, a series of acridine derivatives featuring a 1,3,4-thiadiazole (B1197879) moiety were found to be highly selective and potent AChE inhibitors, with some compounds demonstrating greater potency than tacrine. nih.gov Kinetic studies of these particular derivatives revealed a mixed competitive/non-competitive inhibition mechanism. nih.gov

Table 1: Inhibitory Activity of Selected Acridine Derivatives against Cholinesterases

Compound TypeDerivative ExampleTarget EnzymeIC₅₀ (µM)Source
Acridone-Triazole HybridCompound 44g (4-Cl benzyl)AChE7.31 rsc.org
Acridone-Triazole HybridCompound 44b (4-OCH₃ benzyl)BChE11.55 rsc.org
Acridine-Thiadiazole HybridCompound 4iAChE0.002 nih.gov
Acridine-Thiadiazole HybridCompound 4dAChE0.006 nih.gov
Reference CompoundTacrineAChE0.016 nih.gov

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metallopeptidase that plays a role in tumor cell invasion, metastasis, and angiogenesis. jppres.comresearchgate.netnih.gov While acridines have not been as extensively studied against APN as other scaffolds, recent research indicates their potential as inhibitors. jppres.com Most known APN inhibitors are either peptide-like structures or molecules containing a functional group, like a mercaptan, that coordinates with the essential zinc ion in the enzyme's active site. jppres.comresearchgate.net

An in silico study exploring the activity of amide-based acridine derivatives established their potential inhibitory activity against the APN protein. jppres.com Although detailed experimental data on the specific interactions of this compound derivatives with APN is limited, the general mechanism for inhibitors involves binding to the catalytic site, which contains the zinc ion, thereby blocking substrate access and enzymatic activity. jppres.commdpi.com

The tyrosine kinase family of enzymes is a critical regulator of cellular growth, differentiation, and survival, and their dysregulation is a hallmark of many cancers. jppres.comjppres.com Acridine derivatives have emerged as potent inhibitors of several key tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and B-Raf. jppres.comjppres.comnih.gov

In silico studies have shown that 3-acridine amides exhibit strong binding affinities for multiple tyrosine kinases. jppres.com For instance, certain derivatives displayed higher binding affinity (more negative docking scores) for VEGFR2 than the known inhibitor sorafenib (B1663141), with interactions stabilized by hydrogen bonds within the protein's active site. jppres.com Similarly, high docking scores were observed for these derivatives against B-Raf and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα). jppres.com

Experimentally, Acridine Yellow G, a 3,6-diaminoacridine derivative, was identified as a potent dual inhibitor of EGFR and Protein Kinase C (PKC) kinases. nih.gov In vitro kinase assays confirmed that it directly blocks EGFR kinase activity and shows dose-dependent inhibition of several PKC isoforms. nih.gov Other studies have identified acridine derivatives as multi-target inhibitors of kinases like Src and MEK. researchgate.net This polypharmacology, where a single compound hits multiple targets, is a promising strategy in cancer therapy. jppres.comjppres.com

Table 2: Inhibitory Activity of Selected Acridine Derivatives against Protein Kinases

DerivativeTarget EnzymeActivity TypeValueSource
Ligand 7 (Acridine-amide)VEGFR2Docking Score-10.031 kcal/mol jppres.com
Sorafenib (Reference)VEGFR2Docking Score-9.184 kcal/mol jppres.com
Ligand 6 (Acridine-amide)B-RAFDocking Score-9.049 kcal/mol jppres.com
Acridine Yellow GPKCαIC₅₀4.94 µM nih.gov
Acridine Yellow GPKCβIC₅₀5.02 µM nih.gov
Acridine Yellow GPKCδIC₅₀8.54 µM nih.gov
Acridine Yellow GPKCζIC₅₀9.60 µM nih.gov
Specificity and Mechanism of Topoisomerase Poisoning

Inhibition of Proteases (e.g., Cathepsin D, Plasmodium falciparum Plasmepsin-II)

Acridine derivatives have been identified as potent inhibitors of aspartic proteases, which are crucial enzymes in various physiological and pathological processes, including cancer progression and parasitic life cycles. Virtual screening of synthetic compound libraries has led to the identification of acridinyl derivatives that exhibit strong inhibitory activity against human Cathepsin D and Plasmodium falciparum Plasmepsin-II. ptfarm.plijfans.org

Enzyme inhibition assays have demonstrated that these compounds can inhibit these proteases at nanomolar concentrations. ptfarm.plijfans.org This potent inhibition highlights their potential as therapeutic agents. For instance, specific acridinyl derivatives have shown highly effective inhibition of both human Cathepsin D, an enzyme implicated in tumor cell invasion, and Plasmepsin-II, an essential enzyme for the malaria parasite Plasmodium falciparum. ptfarm.plnih.gov The antimalarial activity of some acridine derivatives is, in part, attributed to this inhibition of Plasmepsin II. ceon.rs

Table 1: Inhibition of Aspartic Proteases by Acridine Derivatives

Target Enzyme Inhibitor IC₅₀ Value Reference
Human Cathepsin D Acridinyl Derivative 0.5 ± 0.05 nM nih.gov
Plasmodium falciparum Plasmepsin-II Acridinyl Derivative 0.13 ± 0.03 nM nih.gov

Poly(ADP-ribose) Polymerase 1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. Inhibiting PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. Several acridine derivatives have been developed as inhibitors of PARP-1.

Novel phthalazinone acridine derivatives have been synthesized to function as dual inhibitors of both PARP-1 and topoisomerase enzymes. rhhz.net Certain compounds from this series demonstrated potent PARP-1 inhibitory activities alongside significant antiproliferative effects against various cancer cells. rhhz.net Similarly, benzimidazole (B57391) acridine derivatives have shown cytotoxic activity attributed to dual inhibition of PARP-1 and topoisomerase. researchgate.net The mechanism often involves enhancing the effects of DNA damage; for example, the acridine derivative 9-aminoacridine stimulates caspases that lead to the cleavage of PARP, a hallmark of apoptosis. nih.gov Acriflavine, another acridine derivative, has also been shown to promote apoptosis via PARP-1 cleavage. acs.org

Table 2: Acridine Derivatives as PARP-1 Inhibitors

Derivative Class Mechanism of Action Cellular Effect Reference
Phthalazinone Acridines Dual inhibition of PARP-1 and Topoisomerase Antiproliferative activity, Apoptosis, S-phase arrest rhhz.net
Benzimidazole Acridines Dual inhibition of PARP and Topoisomerase Cytotoxic activity researchgate.net
9-Aminoacridine Stimulation of caspase-3/7 leading to PARP cleavage Apoptosis, NF-κB inhibition nih.gov
Acriflavine Cleavage of PARP-1 Apoptosis, Caspase activation acs.org

Modulation of Intracellular Signaling Pathways

Perturbation of DNA Replication and Transcription Processes

A primary mechanism of action for many acridine derivatives is their direct interaction with DNA. The planar, heterocyclic structure of the acridine molecule allows it to intercalate between the base pairs of the DNA double helix. researchgate.netif-pan.krakow.pl This physical insertion into the DNA structure disrupts its normal architecture and interferes with crucial cellular processes that rely on the DNA template. beilstein-journals.org

This intercalation can inhibit the function of enzymes essential for DNA replication and transcription, such as DNA polymerases and RNA polymerases. researchgate.netbeilstein-journals.org By disrupting these processes, acridine derivatives can effectively halt cell proliferation. researchgate.net For example, a platinum-acridine hybrid agent was found to cause a pronounced suppression of DNA replication, with the population of DNA-synthesizing cells being reduced by 75% after a 48-hour incubation period. acs.org Furthermore, some acridine compounds are known to inhibit topoisomerase enzymes, which are vital for resolving the DNA supercoiling that occurs during replication and transcription, further contributing to their antiproliferative effects. nih.gov

Mechanistic Basis of Cell Cycle Arrest

By disrupting DNA integrity and replication, acridine derivatives trigger cellular checkpoints that lead to cell cycle arrest, preventing damaged cells from progressing to mitosis. The specific phase of the cell cycle at which arrest occurs can vary depending on the specific derivative and cell type.

Studies have shown that acridine compounds can induce arrest at multiple phases. For instance, a platinum-acridine hybrid agent was observed to cause a robust S-phase arrest. acs.org A novel phthalazinone acridine derivative, compound 9a, also induced a prominent S-phase arrest in HCT116 cells. rhhz.net In contrast, other acridinone (B8587238) derivatives have been shown to promote cell cycle arrest in the G2/M phase. plos.orgresearchgate.net Additionally, some derivatives can increase the population of cells in the sub-G1 phase, which is indicative of apoptosis, or cause arrest in the G0/G1 phases. researchgate.netiiarjournals.org This ability to halt the cell cycle is a key component of their anticancer activity. iiarjournals.org

Initiation of Apoptotic Cascade Events

Acridine derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. iiarjournals.org This is often a direct consequence of the extensive DNA damage and cell cycle disruption they cause. The initiation of apoptosis involves a cascade of molecular events, primarily orchestrated by a family of proteases called caspases.

Multiple acridine compounds have been shown to activate this cascade. The process can be initiated through the mitochondrial (intrinsic) pathway, which involves the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. acs.orgmdpi.com For example, an acridine chalcone (B49325) was found to induce mitochondrial dysfunction, leading to the release of cytochrome c, the activation of effector caspases-3 and -7, and the subsequent cleavage of PARP, a substrate for these caspases. mdpi.com The activation of caspase-3 and its role in PARP cleavage is a common theme in the apoptotic mechanism of acridines like acriflavine. acs.org Some derivatives also activate initiator caspases, such as caspase-8. nih.gov The pro-apoptotic protein Bax, a target of the p53 tumor suppressor, has been shown to play an essential role in apoptosis induced by acridine derivatives. tandfonline.com

Interference with Specific Signaling Cascades (e.g., PI3K/AKT/mTOR, p53, NF-kappaB)

Beyond direct DNA damage, acridine-3-amine derivatives modulate several critical intracellular signaling pathways that control cell survival, proliferation, and inflammation.

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. The antimalarial drug quinacrine, an acridine derivative, has been reported to suppress tumor cell proliferation by inhibiting the AKT/mTOR signaling pathway. nih.gov The inhibition of the PI3K/AKT/mTOR pathway is a recognized mechanism contributing to the anticancer effects of various compounds, and acridines are no exception. mdpi.comarabjchem.org Dual-inhibition strategies, targeting both this pathway and autophagy, have been explored using acridine-like structures. mdpi.com

p53 Signaling Pathway: The p53 tumor suppressor protein is a master regulator of the cellular response to stress, including DNA damage. Many acridine derivatives, including 9-aminoacridine and quinacrine, are known to activate p53. if-pan.krakow.pltandfonline.com They achieve this by stabilizing the p53 protein through a mechanism that involves blocking its ubiquitination and subsequent degradation. if-pan.krakow.pltandfonline.com Notably, this activation is different from the canonical DNA-damage response as it does not require the phosphorylation of p53 at key sites like Ser15 or Ser20. if-pan.krakow.pltandfonline.com The resulting p53 activation is crucial for inducing apoptosis, often in a manner that depends on the pro-apoptotic p53 target gene, Bax. tandfonline.comaacrjournals.org

NF-kappaB (NF-κB) Signaling Pathway: The NF-κB pathway plays a significant role in inflammation and promoting cell survival by inhibiting apoptosis. google.com Several acridine derivatives have been shown to interfere with this pathway. Quinacrine can induce apoptosis partly through the suppression of NF-κB signaling. nih.gov 9-aminoacridine has also been identified as an inhibitor of NF-κB. nih.gov This inhibition of a key pro-survival pathway further sensitizes cancer cells to the apoptotic effects of the compounds. nih.govresearchgate.net

Spectroscopic and Photophysical Characterization in Research

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a fundamental tool for probing the electronic transitions within a molecule. For acridin-3-amine and related acridine (B1665455) compounds, UV-Vis spectroscopy reveals crucial information about their interactions with biomolecules and the influence of their immediate chemical environment.

Hypochromic and Bathochromic Effects in Biomolecular Binding Studies

When acridine derivatives interact with biological macromolecules such as DNA, characteristic changes in their UV-Vis absorption spectra are often observed. These changes, namely hypochromism and bathochromism, are indicative of specific binding modes. Hypochromism refers to a decrease in the molar absorptivity, while bathochromism, or a red shift, is a shift of the absorption maximum to a longer wavelength.

The intercalation of the planar acridine ring between the base pairs of DNA is a common binding mode that leads to both hypochromic and bathochromic effects. mdpi.comfarmaciajournal.com This is attributed to the π-π stacking interactions between the aromatic system of the acridine derivative and the DNA base pairs. mdpi.com The extent of these spectral shifts can provide insights into the strength and nature of the interaction. For instance, studies on acridine-thiosemicarbazone derivatives have shown significant hypochromic effects upon binding to calf thymus DNA (ctDNA), suggesting a strong interaction. mdpi.commdpi.com The binding constants (Kb), which quantify the affinity of the compound for DNA, can be calculated from the changes in absorbance intensity. mdpi.comnih.gov Calculated Kb values for some acridine-thiosemicarbazone derivatives have been found to be in the range of 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹, indicating a high affinity for ctDNA. mdpi.com In some cases, a hypsochromic shift (blue shift) has been observed, suggesting alternative binding modes like groove binding or electrostatic interactions. nih.gov

Acridine Derivative TypeObserved Spectral Shift with DNABinding Constant (Kb) Range with ctDNAReference
Acridine-ThiosemicarbazoneHypochromism and Bathochromism/Hypsochromism1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹ mdpi.commdpi.com
Thiazacridine/ImidazacridineHypochromism and Bathochromism1.46 × 10⁴ to 6.01 × 10⁴ M⁻¹ nih.govresearchgate.net
3,9-Disubstituted AcridinesNot specified2.81–9.03 × 10⁴ M⁻¹ mdpi.com

Influence of Solvent Polarity and pH on Electronic Transitions

The electronic transitions of acridine derivatives are sensitive to the polarity of the surrounding solvent. researchgate.netacs.org Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption maxima. rsc.org Generally, an increase in solvent polarity can stabilize the excited state, resulting in a red shift of the absorption band. acs.orgrsc.org This phenomenon, known as solvatochromism, is a valuable property for using these compounds as environmental probes.

The pH of the solution also plays a critical role in the electronic absorption of this compound and its analogs. Protonation or deprotonation of the acridine nitrogen or the amino group can significantly alter the electronic structure and, consequently, the absorption spectrum. rsc.orgresearchgate.net For example, the protonation of the acridine nitrogen is often the most favored process and can lead to substantial changes in the absorption spectrum, sometimes resulting in the appearance of new absorption bands. researchgate.net This pH-dependent behavior allows these compounds to be used as pH sensors. rsc.org

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about the excited state properties of molecules. For this compound derivatives, fluorescence studies are instrumental in understanding their photophysical behavior and exploring their applications in sensing and imaging.

Quantum Yield and Lifetime Measurements

The fluorescence quantum yield (Φ) and lifetime (τ) are key parameters that characterize the emission properties of a fluorophore. The quantum yield represents the efficiency of the fluorescence process, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state.

For acridine derivatives, these parameters are highly dependent on the molecular structure and the environment. For instance, acridonylalanine, a fluorescent unnatural amino acid, exhibits a high quantum yield and a long fluorescence lifetime in water. In contrast, some amino-isocyanoacridines have low quantum yields in water. researchgate.net The fluorescence lifetime of acridine itself shows significant variation with pH, with the protonated and deprotonated forms having distinct lifetimes. researchgate.net For example, the protonated form of acridine has a reported fluorescence lifetime of approximately 31-33 ns, while the deprotonated form has a much shorter lifetime of around 3.4 ns. rsc.orgresearchgate.net

Compound/ConditionFluorescence Quantum Yield (Φ)Fluorescence Lifetime (τ)Reference
Acridonylalanine in waterHighLong
Protonated Acridine-~31-33 ns rsc.orgresearchgate.net
Deprotonated Acridine-~3.4 ns rsc.org
Acridine Orange bound to DNAIncreases with P/D ratioIncreases with P/D ratio nih.gov
Proflavine bound to DNA-Shows a minimum around P/D=10 nih.gov

Quenching Mechanisms upon Molecular Interactions

Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms upon interaction with other molecules (quenchers). These mechanisms include static quenching, dynamic (collisional) quenching, and energy transfer. researchgate.netresearchgate.net

In the context of this compound derivatives, fluorescence quenching is often observed upon interaction with biomolecules or other analytes. For example, the interaction of some acridine derivatives with ctDNA leads to fluorescence quenching, which can be used to determine binding constants. mdpi.commdpi.com The mechanism of quenching can be elucidated by analyzing the Stern-Volmer plots and by performing time-resolved fluorescence measurements. researchgate.net A static quenching mechanism, which involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher, has been reported for the interaction of some acridine derivatives with DNA and other molecules. researchgate.netmdpi.com In some cases, a combination of static and dynamic quenching mechanisms may be at play. researchgate.net

Solvatofluorochromic Behavior and Sensing Applications

Solvatofluorochromism is the phenomenon where the fluorescence emission spectrum of a compound is dependent on the polarity of the solvent. This property arises from the differential stabilization of the ground and excited states by the solvent. Acridine derivatives often exhibit significant solvatofluorochromism, with their emission bands shifting to longer wavelengths (red shift) as the solvent polarity increases. acs.org

This pronounced solvatofluorochromic effect makes these compounds valuable as fluorescent probes for sensing the polarity of their microenvironment. nih.gov For example, they can be used to study the polarity of biological membranes or the interior of cells. mdpi.com The sensitivity of their fluorescence to the environment has led to the development of acridine-based fluorescent chemosensors for the detection of various analytes, including ions and small molecules. mdpi.com The interaction with the analyte can induce a change in the fluorescence intensity or a shift in the emission wavelength, allowing for quantitative detection. mdpi.com

Circular Dichroism Spectroscopy for Conformational Changes in Biomolecules

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes in biomolecules, such as proteins and nucleic acids, upon interaction with ligands like this compound. core.ac.ukunivr.it This method measures the differential absorption of left and right circularly polarized light, which is exquisitely sensitive to the three-dimensional structure of chiral molecules. univr.itlibretexts.org While this compound itself is achiral and thus does not produce a CD signal, its binding to a chiral biomolecule can induce a CD signal in the absorption region of the acridine chromophore. mdpi.com Conversely, the binding event can perturb the intrinsic CD spectrum of the biomolecule, providing information about conformational changes. core.ac.ukunivr.it

When this compound derivatives interact with DNA, changes in the CD spectrum of DNA are often observed. For instance, the interaction of some 3,9-disubstituted acridines with calf thymus DNA (ctDNA) resulted in an increase in the ellipticity of the positive band and a decrease in the negative band of the ctDNA spectrum. mdpi.com Such alterations can indicate a shift in the DNA conformation, for example, from the canonical B-form to an A-form, which can be caused by the intercalation of the acridine ring between DNA base pairs. mdpi.comcreative-proteomics.com The appearance of isoelliptic points in CD titration experiments suggests a single, well-defined binding event. mdpi.com

The study of oligo-α-thymidylates linked to an acridine derivative demonstrated that binding to complementary sequences like poly(rA) and poly(dA) causes significant changes in the induced CD signal of the acridine ring. nih.gov This induced circular dichroism provides a means to study the binding mode and affinity of these ligands. springernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound derivatives and for probing their interactions with biological targets.

Structural Elucidation of this compound Derivatives

¹H and ¹³C NMR spectroscopy are routinely used to confirm the chemical structures of newly synthesized this compound derivatives. mdpi.comphotonics.ruscielo.brtandfonline.com Chemical shifts, coupling constants, and signal integrations provide detailed information about the molecular framework. For instance, in the ¹H NMR spectrum of a 3,9-disubstituted acridine, characteristic signals for the acridine protons can be assigned. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, which is crucial for unambiguous structural assignment, especially for complex derivatives or in cases where multiple isomers could be formed. nih.govmdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximities between protons, offering insights into the three-dimensional structure and conformation of the molecule. photonics.rumdpi.com

Below is a table showcasing representative NMR data for an this compound derivative.

Derivative Technique Solvent Observed Chemical Shifts (δ) in ppm
N-{9-[(4-Bromophenyl)amino]acridin-3-yl}-3-(pyrrolidin-1-yl)propanamide¹H NMRMethanol-d48.68 (d, J = 2.2 Hz, 1H; H4)
2,4,5,7-tetranitro-9-aminoacridine¹H NMRDMSO-d69.03 (d, 2H, J 2.3 Hz, CH), 9.73 (d, 2H, J 2.3 Hz, CH), 10.02 (s, 2H, NH₂)
2,4,5,7-tetranitro-9-aminoacridine¹³C NMRDMSO-d6113.5, 120.5, 125.2, 140.0, 143.4, 147.3, 157.2

This table presents a selection of reported NMR data for illustrative purposes. mdpi.comscielo.br

Probing Ligand-Target Interactions (e.g., Chemical Shift Perturbations)

NMR titration experiments are a powerful method to study the binding of this compound derivatives to their biological targets, such as DNA or proteins. nih.govresearchgate.net By monitoring the changes in the NMR spectrum of the target molecule (or the ligand) upon addition of the other component, information about the binding site, affinity, and the conformation of the complex can be obtained. utexas.eduresearchgate.net

Chemical Shift Perturbations (CSPs) are changes in the chemical shifts of nuclei upon ligand binding. nih.gov These perturbations are highly sensitive to the local electronic environment and can pinpoint the specific atoms involved in the interaction. researchgate.net For example, when an this compound derivative binds to DNA, the imino proton signals of the DNA in the ¹H NMR spectrum often show significant changes, indicating the mode of interaction, such as intercalation between specific base pairs. nih.govpnas.org Titration of a 5-methylacridine-4-carboxamide derivative into a DNA duplex model showed a decrease in the intensity of the G2 imino proton signal, suggesting a preferred interaction at that site. nih.gov Similarly, CSPs in the ligand's spectrum upon binding can reveal which parts of the molecule are in close contact with the target. biorxiv.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectra of aminoacridines show characteristic stretching vibrations for N-H bonds, typically in the region of 3200-3400 cm⁻¹. researchgate.net For example, the IR spectrum of 2,4,5,7-tetranitro-9-aminoacridine displays bands at 3371, 3283, and 3236 cm⁻¹, which can be attributed to N-H stretching modes. scielo.br The position of these bands can indicate the presence of the amino tautomeric form. researchgate.net Other characteristic bands in the IR spectrum include those for C=N and C=C stretching vibrations within the acridine ring system. ub.edu

Surface-Enhanced Raman Scattering (SERS) and Surface-Enhanced Infrared Absorption (SEIRA) have been used to obtain high-sensitivity vibrational spectra of aminoacridines, allowing for the analysis of very small quantities of material. americanlaboratory.com

X-ray Diffraction Analysis of this compound Crystal Structures and Complexes

The crystal structure of a palladium complex of 9-aminoacridine (B1665356) revealed that the acridine ligand binds to the metal in a bidentate fashion. ub.edu X-ray analysis of N-(3,5-dimethoxyphenyl)acridin-9-amine confirmed the molecular structure and showed that the molecule is slightly planar. benthamopenarchives.com In another study, the crystal structure of a complex between a bis(9-aminoacridine-4-carboxamide) derivative and a DNA duplex showed the acridine chromophores intercalated at the CG steps. rcsb.org

The data obtained from X-ray diffraction, such as crystallographic parameters, provide a fundamental understanding of the molecule's geometry and intermolecular interactions in the crystalline state, including hydrogen bonding and π-π stacking. mdpi.com

Compound Crystal System Space Group Unit Cell Parameters
6,14-diamino-3,4,11,12-tetramethoxy-7-phenyl-7,8-dihydroquinolino[2,3-a]acridineTriclinicP-1a = 1.06168 Å, b = 1.16951 Å, c = 1.6020 Å, α = 71.380°, β = 77.686°, γ = 66.743°
Acridine-2,4-dihydroxybenzaldehyde cocrystal (2:1)MonoclinicP2₁Not explicitly stated in the provided text, but noted as noncentrosymmetric.
[Pd(9AA)(μ-Cl)]₂ · 2DMFData not availableData not availableData not available

This table summarizes available crystallographic data for selected acridine derivatives and complexes. tandfonline.comub.edumdpi.com

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For acridin-3-amine and its derivatives, these methods elucidate the electronic characteristics that govern their chemical and biological activities.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. bnmv.ac.in It is widely employed for geometry optimization and modeling of acridine (B1665455) derivatives, proving successful in computing their physicochemical properties. bnmv.ac.in Common approaches involve using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311G(d,p)) to achieve a balance between accuracy and computational cost. bnmv.ac.innih.gov DFT calculations can suggest the existence of different tautomeric forms, such as the amine-imine tautomerism in aminoacridine derivatives. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. researchgate.net This method is crucial for predicting electronic absorption and emission spectra. acs.orgscielo.br For instance, TD-DFT calculations have been used to simulate the UV-Vis absorption spectra of N-(Heterocyclic)-9-aminoacridine derivatives, and the results have been compared with experimental data. researchgate.net The choice of functional and basis set, along with the inclusion of solvent effects via models like the Polarized Continuum Model (PCM), is critical for accurately predicting spectroscopic properties. scielo.bracs.org

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability, reactivity, and electronic transport properties. physchemres.orgresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. iucr.org Conversely, a small gap suggests the molecule is more reactive. In studies of acridine derivatives, FMO analysis helps to explain internal charge transfer (ICT) phenomena within the molecules. researchgate.net For example, in N-(Heterocyclic)-9-aminoacridine derivatives, the electron density in the HOMO is often localized on the heterocyclic amine substituent, while the LUMO is distributed over the acridine moiety, indicating a charge transfer from the donor to the acceptor part of the molecule upon excitation. researchgate.net

Table 1: Example of Calculated FMO Properties for an Acridine Derivative This table presents representative data for an acridine derivative as found in the literature to illustrate the concept.

ParameterValue (eV)
EHOMO-5.7861
ELUMO-1.7432
HOMO-LUMO Gap (ΔE)4.0429

Data sourced from a theoretical study on an acridinedione derivative. iucr.org

Theoretical methods are highly effective in predicting the spectroscopic properties of molecules. TD-DFT calculations can simulate UV-Vis absorption spectra, providing insights into the electronic transitions responsible for the observed absorption bands. researchgate.netscielo.br Studies on 9-aminoacridine (B1665356) derivatives show that the calculated spectra can accurately reproduce experimental findings, including the characteristic absorption bands of the acridine core and the charge-transfer bands. researchgate.netphotonics.ru

Beyond spectroscopy, DFT is used to calculate various global chemical reactivity descriptors. These descriptors quantify different aspects of a molecule's reactivity. bnmv.ac.inresearchgate.net Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Computational studies on acridine derivatives have calculated these descriptors to understand their reactivity and stability. bnmv.ac.innih.govresearchgate.net

Table 2: Conceptual DFT-Based Reactivity Descriptors This table presents representative data for an acridine derivative to illustrate the concept.

DescriptorFormulaValue (eV)
Ionization Potential (I)-EHOMO5.7861
Electron Affinity (A)-ELUMO1.7432
Electronegativity (χ)(I+A)/23.7646
Chemical Hardness (η)(I-A)/22.0214
Softness (S)1/(2η)0.2473
Electrophilicity Index (ω)χ2/(2η)3.5061

Values calculated based on FMO data from a theoretical study on an acridinedione derivative. iucr.org

Acridine and its amino derivatives are basic compounds that can be protonated in acidic environments. wikipedia.org Theoretical studies are crucial for understanding how protonation alters the electronic properties of these molecules. acs.orgrsc.org Protonation can occur at either the heterocyclic nitrogen of the acridine ring or the exocyclic amino group. researchgate.net

Quantum chemical calculations show that protonation significantly impacts the molecule's electronic structure, charge distribution, and intermolecular interactions. rsc.orgrsc.org For example, upon protonation of the acridine nitrogen, the electron density distribution is altered, which can stabilize the crystal structure through enhanced hydrogen bonding. rsc.org This change also affects the molecule's spectroscopic properties, often causing a significant red-shift (bathochromic shift) in the absorption spectrum. photonics.ru DFT calculations have been employed to determine the relative energies of different protonated species, predicting the most likely site of protonation. In many aminoacridine derivatives, protonation of the acridine nitrogen is found to be energetically more favorable than protonation of the amino group. researchgate.net

Prediction of Spectroscopic Properties and Chemical Reactivity Descriptors

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov This method is extensively used to study the interactions of acridine derivatives with biological targets.

For this compound and related compounds, molecular docking simulations are used to predict their binding modes with targets such as DNA, topoisomerases, and various enzymes like kinases and cholinesterases. nih.govjppres.commdpi.com The planar tricyclic acridine scaffold is well-suited for intercalation between the base pairs of DNA, an interaction driven by π-π stacking. nih.gov

Docking studies provide detailed information about the specific interactions that stabilize the ligand-receptor complex, including:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and receptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

Electrostatic Interactions: Result from the attraction or repulsion of charged groups.

These simulations can predict binding affinity, often expressed as a docking score in kcal/mol, which helps in ranking potential drug candidates. jppres.com For example, docking studies of amide-based acridine derivatives against targets like VEGFR2 and B-Raf have identified key amino acid residues involved in binding and have shown strong hydrogen bonding and hydrophobic interactions. jppres.com Similarly, simulations with topoisomerase enzymes have suggested different binding modes for acridine derivatives, helping to explain their inhibitory mechanisms. mdpi.com

Table 3: Example of Molecular Docking Results for Acridine Derivatives with Protein Targets This table presents representative data for acridine derivatives from various studies to illustrate the concept.

Ligand (Acridine Derivative)Protein TargetDocking Score (kcal/mol)Key Interacting Residues
Amide-Acridine Derivative 7VEGFR2-9.813Leu838, Asp1044, Glu883
Amide-Acridine Derivative 7B-Raf-11.326Asp594, Glu501, Cys532
Dihydropyrimido[4,5-a]acridin-2-amine 3eα-amylase-9.1Asp300, Glu233, Asp197
3,9-disubstituted acridine 17aTopoisomerase I-8.6Not Specified

Data sourced from molecular docking studies on various acridine derivatives. jppres.commdpi.comnih.gov

Scoring Functions for Binding Affinity Estimation

In the realm of computational drug design, scoring functions are pivotal for estimating the binding affinity between a ligand, such as this compound, and its biological target. These mathematical models approximate the free energy of binding, guiding the selection of promising drug candidates. For acridine derivatives, various scoring functions have been employed to predict their interaction with biomolecules, particularly DNA and proteins.

Commonly used scoring functions can be broadly categorized as force-field-based, empirical, and knowledge-based. For instance, in docking studies of acridine derivatives with DNA, scoring functions like that used in AutoDock have been applied. openmedicinalchemistryjournal.com Studies on DNA-ligand complexes have evaluated the performance of scoring functions such as ChemScore, GoldScore, and ASP (Astex Statistical Potential). openmedicinalchemistryjournal.com

In the context of anticancer activity, where acridine derivatives are of significant interest, molecular docking studies have utilized scoring functions to predict binding affinities against various protein targets. For example, in a study of amide-based acridine derivatives, docking scores were calculated against targets like VEGFR2, B-Raf, and EGFR using the GLIDE molecular docking program. jppres.com The binding affinity of these derivatives was often compared to standard inhibitors like sorafenib (B1663141) and erlotinib. jppres.com Such studies highlight the importance of hydrogen bonding and other non-covalent interactions in the calculated binding scores. jppres.com

Furthermore, hybrid methods that combine quantum mechanics with molecular mechanics (QM/MM) are emerging to provide more accurate binding energy predictions. For instance, a hybrid semiempirical quantum chemical-machine learning (SQM-ML) scoring function has been developed for protein-ligand interactions. github.io Another approach involves the Fragment Molecular Orbital (FMO) method, which has been used to develop a scoring function (FMOScore) for predicting protein-ligand binding free energy. mdpi.com These advanced methods aim to overcome the limitations of classical scoring functions by providing a more accurate description of the electronic effects and weak interactions that govern molecular recognition. mdpi.com

The selection of an appropriate scoring function is critical and can significantly influence the outcome of virtual screening campaigns. The performance of different scoring functions can vary depending on the target and the chemical space of the ligands being studied. openmedicinalchemistryjournal.com Therefore, consensus scoring, which combines the results of multiple scoring functions, is often employed to improve the reliability of binding affinity predictions. openmedicinalchemistryjournal.com

Molecular Dynamics (MD) Simulations

Exploration of Conformational Dynamics and Flexibility

Molecular dynamics (MD) simulations provide a powerful lens through which the conformational dynamics and flexibility of this compound and its derivatives can be explored at an atomic level. These simulations track the movements of atoms over time, offering insights into the molecule's accessible conformations and its structural response to its environment.

Studies on donor-acceptor compounds with an acridine acceptor have shown that the molecule's conformation can change significantly upon electronic excitation. acs.org In low-polarity solvents, these compounds tend to adopt a more planar conformation in the excited state compared to the ground state. acs.org This conformational change, which can be elucidated through MD simulations, has important implications for the photophysical properties of these molecules.

Dynamics of Biomolecular Recognition and Interaction

MD simulations are a cornerstone for investigating the dynamic process of biomolecular recognition involving this compound and its derivatives. These simulations can model the entire binding process, from the initial encounter of the ligand and its target to the formation of a stable complex, providing a detailed picture of the energetic and structural changes that occur.

A primary application of MD simulations for acridine derivatives is to study their interaction with DNA. These simulations have provided insights into the intercalation of the acridine ring between DNA base pairs and the role of substituents in stabilizing the complex. mdpi.comtandfonline.com For example, simulations of 9-aminoacridine intercalated into a DNA heptamer have helped to elucidate the physical basis for the neighbor-exclusion principle, where the compound binds to every other potential site. tandfonline.com

MD simulations have also been employed to study the interaction of acridine derivatives with protein targets. In a study of spiro-acridine derivatives as potential antileishmanial agents, MD simulations were used to assess the stability of the ligand-protein complex with cysteine protease B. mdpi.com Analyses of the root-mean-square deviation (RMSD), radius of gyration (Rg), and solvent accessible surface area (SASA) during the simulation provided evidence for the stability of the complex. mdpi.comresearchgate.net

Furthermore, MD simulations can shed light on the role of water and ions in the binding process. The dynamics of water molecules at the binding interface can significantly impact the thermodynamics of binding. bose.res.in Understanding these dynamics is crucial for accurately predicting binding affinities and for designing ligands with improved binding characteristics. The process of molecular recognition is governed by a complex interplay of non-covalent interactions, including hydrophobic, electrostatic, van der Waals, and hydrogen bonding interactions. bose.res.in

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Development of Predictive Models for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR models have been developed to predict a range of biological activities, including anticancer, antimalarial, and enzyme inhibitory effects. ceon.rsacs.org

These models are built using a set of molecules with known activities (the training set) and a collection of molecular descriptors that quantify various aspects of the molecules' structures. A variety of statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, are used to create the predictive models. researchgate.netresearchgate.netajsp.net

For example, a QSAR study on 9-anilinoacridine (B1211779) antitumor agents used a pattern-recognition analysis to classify compounds as active or inactive based on a set of 18 molecular descriptors. nih.gov This model correctly classified 94% of the compounds in the training set. nih.gov In another study, QSAR models for the anti-B-16 melanoma activity of acridines were developed using quantum chemical descriptors, achieving a high correlation between observed and predicted activities. researchgate.netthescipub.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to acridine derivatives. acs.orgnih.gov These methods consider the 3D structure of the molecules and can provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, or hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov A CoMSIA model for trisubstituted acridine derivatives as telomerase inhibitors yielded significant predictive power. nih.gov

The predictive ability of these QSAR models is typically assessed using an external set of compounds (the test set) that were not used in model development. acs.orgresearchgate.net Successful QSAR models can be used to screen virtual libraries of compounds to identify new potential drug candidates and to guide the design of more potent analogs.

Correlation of Molecular Descriptors with Observed Properties

A key aspect of QSAR and Quantitative Structure-Property Relationship (QSPR) studies is the identification of molecular descriptors that are significantly correlated with the observed biological activity or physicochemical property. These descriptors provide insights into the structural features that are important for the desired effect.

For acridine derivatives, a wide range of descriptors have been investigated. These can be broadly classified into several categories:

Physicochemical Descriptors: These include properties like lipophilicity (logP), molar refractivity (MR), and polarizability. researchgate.netresearchgate.net For instance, hydrophobicity has been shown to affect the ability of 9-anilinoacridines to reach their active site. ceon.rs A strong correlation was found between the lipophilicity of 3,9-disubstituted acridines and their ability to stabilize an intercalation complex with DNA. mdpi.com

Electronic Descriptors: These descriptors, often derived from quantum chemical calculations, quantify the electronic properties of the molecules. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, HOMO-LUMO gap, and partial atomic charges. researchgate.netnih.govthescipub.com Electronic effects of substituents on 9-anilinoacridines have been suggested to influence their binding to the active site. ceon.rs

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching. They have been used in QSAR studies of phenylamino-acridine derivatives to model their DNA binding affinity. researchgate.net

Steric and 3D Descriptors: These descriptors capture the three-dimensional aspects of the molecule. In CoMFA and CoMSIA studies, steric and electrostatic fields are calculated around the molecules. acs.orgnih.gov Steric effects of substituents have been found to be important for the activity of 9-anilinoacridines. ceon.rs Jurs descriptors, which are a type of spatial descriptor, have been shown to be important in predicting the inhibitory activity of certain acridine derivatives. nih.gov

The table below provides examples of molecular descriptors that have been correlated with the properties of acridine derivatives in various studies.

Descriptor TypeExample DescriptorCorrelated Property/ActivityReference
PhysicochemicalLipophilicity (logP)DNA intercalation, Antitumor activity ceon.rsmdpi.com
PhysicochemicalMolar Refractivity (MR)DNA binding affinity, Antitumor activity nih.govresearchgate.net
ElectronicHOMO-LUMO Energy GapAnti-B-16 melanoma activity researchgate.netthescipub.com
ElectronicPartial Electronic ChargeAntitumor activity nih.gov
TopologicalTopological Polar Surface Area (TPSA)Calcium channel antagonist activity ajsp.net
3D/StericSteric Fields (CoMFA)Acetylcholinesterase inhibition acs.org

By understanding which molecular descriptors are correlated with a particular property, medicinal chemists can make more informed decisions in the design and optimization of new this compound derivatives with desired biological activities.

Computational Analysis of Tautomerism

This compound, like other amino-substituted heterocyclic compounds, can theoretically exist in different tautomeric forms: the amino form and the imino form. Tautomerism involves the migration of a proton, leading to distinct structural isomers that can coexist in equilibrium. The relative stability of these tautomers is crucial as it can significantly influence the molecule's chemical reactivity, biological activity, and spectroscopic properties.

Computational studies, particularly those using Density Functional Theory (DFT), have been employed to investigate the tautomeric equilibrium of acridine derivatives. A DFT computational study involving the reaction of 3-aminoacridine indicated that the tautomeric equilibrium is completely shifted toward the imino tautomer. researchgate.net This suggests that under the studied conditions, the imino form is significantly more stable than the amino form.

Further studies on aminoacridines have explored the influence of protonation on tautomeric preference. Investigations involving 3-aminoacridine have shown that its singly charged cation, the predominant form at biological pH, exists in the amino form in the ground state. wdh.ac.id However, in the lowest excited singlet state, the monocation adopts the imino structure. wdh.ac.id This switch in the most stable tautomeric form upon electronic excitation is a key aspect of its photochemical behavior and has implications for its interaction with biological targets like nucleic acids. epdf.pub

The preference for one tautomer over another can be influenced by several factors, including the electronic nature of substituents, solvent polarity, and the molecule's electronic state (ground vs. excited). wdh.ac.id

Theoretical Description of Intermolecular Non-Covalent Interactions

The way this compound molecules interact with each other and with other molecules is governed by a range of non-covalent interactions. These forces are fundamental to its physical properties, crystal packing, and role in biological systems. While detailed theoretical studies specifically modeling the self-association of this compound were not prominently found, the molecular structure allows for predictions of its primary intermolecular interactions.

Hydrogen Bonding: The primary site for hydrogen bonding in this compound is the amino group (-NH₂). This group can act as a hydrogen bond donor, with its hydrogen atoms interacting with electronegative atoms on adjacent molecules. The nitrogen atom of the amino group also possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. Furthermore, the nitrogen atom within the central acridine ring is a potential hydrogen bond acceptor site. These interactions are critical in forming defined supramolecular structures in the solid state and in mediating interactions with biological receptors.

Pi-Pi (π-π) Stacking: The large, planar, and electron-rich aromatic system of the acridine core is ideally suited for π-π stacking interactions. In this arrangement, the flat faces of the aromatic rings of two molecules align, often in a parallel-displaced or T-shaped geometry. These interactions are a major driving force in the crystal packing of aromatic molecules and are essential for the intercalation of acridine derivatives between the base pairs of DNA. Computational models of related acridine derivatives confirm the importance of π-π stacking capabilities in their interactions.

While general principles suggest the importance of these interactions for this compound, specific computational analyses detailing the geometries and energies of these non-covalent interactions for the compound are not extensively detailed in the available literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Structural Determinants for DNA Intercalation Efficacy

The ability of acridine (B1665455) derivatives to insert themselves between the base pairs of DNA, a process known as intercalation, is a cornerstone of their biological activity. researchgate.netontosight.aimdpi.comfarmaciajournal.com This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, which is of particular interest in the development of anticancer agents. ontosight.aiontosight.aimdpi.com The efficacy of this intercalation is governed by several structural determinants of the acridin-3-amine scaffold.

The planarity of the aromatic tricyclic ring system is paramount for effective intercalation. researchgate.netmdpi.com This flat structure allows the molecule to slide into the space created between adjacent base pairs in the DNA double helix. core.ac.uk The dimensions of the acridine ring, with a cross-sectional thickness of approximately 3.5 Å, are optimal for this insertion. nih.gov Any deviation from this planarity can significantly hinder its DNA binding affinity.

Substituents on the acridine ring play a crucial role in modulating DNA intercalation. The amino group at the 3-position, for instance, can influence the electronic properties and hydrogen bonding capabilities of the molecule. core.ac.uk Furthermore, the addition of side chains, particularly those with basic groups, can enhance binding affinity through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. beilstein-journals.orgmdpi.com The nature and length of these side chains are critical; for example, linking two acridine units to create bis-intercalators can improve selectivity and activity. mdpi.com

Table 1: Influence of Structural Modifications on DNA Intercalation

Structural Feature Impact on DNA Intercalation Reference
Planar Tricyclic System Essential for insertion between DNA base pairs. researchgate.netmdpi.com
Amino Group at C3 Influences electronic properties and hydrogen bonding. core.ac.uk
Basic Side Chains Enhance binding through electrostatic interactions with DNA phosphate backbone. beilstein-journals.orgmdpi.com
Protonated Side Chain Nitrogen Increases intercalation efficiency. researchgate.net
Side Chain in Major Groove Can form specific hydrogen bonds with DNA bases, increasing stability. oup.com
Bis-intercalating Structure Can improve binding affinity and sequence selectivity. mdpi.com

Mapping Substituent Effects on Enzyme Inhibition Potency and Selectivity

Beyond DNA intercalation, acridine derivatives, including those based on this compound, are known to inhibit various enzymes, a property that is highly dependent on the nature and position of substituents on the acridine core. mdpi.com Enzymes such as topoisomerases, telomerase, and protein kinases are key targets. researchgate.net

For instance, amsacrine, a well-known acridine derivative, was the first synthetic drug to demonstrate clinical efficacy as a topoisomerase inhibitor. mdpi.comrsc.org The inhibition of topoisomerases I and II by acridine compounds is a critical mechanism of their anticancer activity. ontosight.aimdpi.com The presence of specific substituents can confer selectivity for one topoisomerase over the other. For example, some 3,9-disubstituted acridine derivatives have been found to inhibit both topoisomerase I and topoisomerase IIα. mdpi.com

Structure-activity relationship studies on 9-amino-1,2,3,4-tetrahydroacridine derivatives as acetylcholinesterase (AChE) inhibitors have revealed that substituents at positions 6 and 7 have a significant impact. acs.org An electron-attracting effect from substituents at these positions was found to be favorable for inhibitory activity, while a steric hindrance at position 7 was detrimental. acs.org Similarly, in the context of antimalarial activity, the presence of 6-chloro and 2-methoxy substituents on the acridine ring was found to be crucial for good activity against Plasmodium falciparum. ptfarm.pl

The potency of enzyme inhibition can also be affected by the length and nature of linker chains. In a study of 3,9-disubstituted acridines as topoisomerase I inhibitors, the inhibitory effect was reduced as the length of the linker chain between the acridine and a benzene (B151609) ring increased. mdpi.com Docking studies have provided insights into these interactions, showing, for example, π–π stacking between the acridine moiety and aromatic amino acid residues like phenylalanine and tryptophan within the enzyme's active site. rsc.org

Table 2: Substituent Effects on Enzyme Inhibition

Enzyme Target Substituent/Modification Effect on Inhibition Reference
Topoisomerase I/II 3,9-disubstitution Inhibition of both enzymes. mdpi.com
Topoisomerase I Increased linker length Reduced inhibitory activity. mdpi.com
Acetylcholinesterase (AChE) Electron-attracting groups at C6/C7 Favorable for inhibition. acs.org
Acetylcholinesterase (AChE) Bulky substituent at C7 Detrimental steric effect. acs.org
***P. falciparum* enzymes** 6-chloro and 2-methoxy groups Required for good antimalarial activity. ptfarm.pl
Butyrylcholinesterase (BChE) Dibenzyloxy and diphenethyl groups on dihydroacridine Most active inhibitors. frontiersin.org

Correlation of Structural Modifications with Photophysical Properties

The photophysical properties of this compound and its derivatives, such as absorption and fluorescence, are intrinsically linked to their chemical structure. These properties are of great interest for applications in fluorescent probes and dyes. cymitquimica.com

The core acridine structure is known for its fluorescence. cymitquimica.com Substitutions on the acridine ring can significantly alter the absorption and emission spectra. For example, the introduction of an electron-withdrawing group at the C-2 position can sensitize the optical spectra and the reactivity of an amino group at another position. nih.gov The position of absorption bands for acridinium (B8443388) esters and amides is dependent on the substitution pattern on the benzene ring, typically falling within the 355–460 nm range. rsc.org

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also highly sensitive to structural modifications. While the absolute fluorescence quantum yields of some acridine derivatives are relatively low (3–4%), conjugation with other molecules, such as glucose, can lead to shifts in the absorption and emission maxima. nih.gov For instance, glycosylation of a sulfone-containing acridine resulted in red shifts of 18 nm in absorption and 12 nm in emission. nih.gov

The solvent environment also plays a crucial role in the photophysical behavior of acridine derivatives. In donor-acceptor compounds with an acridine acceptor, a red shift in the charge-transfer absorption band is observed with increasing solvent polarity. acs.org The photophysical behavior of acridine within micellar environments has also been studied, revealing complex protonation equilibria. rsc.org

Table 3: Impact of Structural Changes on Photophysical Properties

Structural Modification Effect on Photophysical Property Reference
Electron-withdrawing group at C2 Sensitizes optical spectra. nih.gov
Substitution on benzene ring Shifts absorption band position (355-460 nm). rsc.org
Glycosylation Can cause bathochromic (red) shifts in absorption and emission. nih.gov
Increased solvent polarity Red shift in charge-transfer absorption band for donor-acceptor systems. acs.org
Fixation of environment (e.g., at abasic site in DNA) Sharpening of absorption spectra and new fluorescent band. nih.gov

Impact of Planarity and Conformational Flexibility on Bioactivity

The biological activity of this compound and its derivatives is profoundly influenced by the planarity of the acridine ring and the conformational flexibility of its substituents. researchgate.net The planar nature of the acridine core is a key requirement for its primary mode of action, DNA intercalation. researchgate.netmdpi.commdpi.com

While the acridine ring itself is largely planar, the substituents attached to it can have varying degrees of conformational freedom. This flexibility can be both advantageous and detrimental to bioactivity. For instance, in groove-binding DNA ligands, some torsional freedom in the linking bonds allows the molecule to adopt a conformation that fits the helical curvature of the DNA groove without causing significant distortion. nih.gov However, excessive flexibility can be unfavorable. The suppression of conformational flexibility upon binding to DNA can lead to an enhancement of fluorescence intensity. mdpi.com

The nature of the linker between the acridine ring and a substituent moiety is a critical determinant of rotational freedom. nih.gov For example, a methylene (B1212753) bridge provides a certain degree of flexibility. nih.gov In contrast, the introduction of a sulfonamide linker at the 4-position of 9-aminoacridine-4-carboxamides was found to destabilize the DNA-drug complex, an effect that was reversed when the sulfonamide was replaced with a more rigid -CONH group. nih.gov

Electronic and Steric Contributions to this compound Reactivity

The reactivity of the this compound molecule is governed by a combination of electronic and steric factors. The acridine ring system can undergo various chemical reactions, including oxidation, reduction, and substitution. wikipedia.org

The electron distribution within the acridine ring is influenced by the nitrogen heteroatom and any substituents present. The 3-amino group is an electron-donating group, which can affect the reactivity of the ring system in electrophilic aromatic substitution reactions. Conversely, the introduction of electron-withdrawing groups, such as a nitro group, increases the electron affinity of the acridine ring. ontosight.ai The carbon at the 9-position of the acridine ring is particularly activated for addition reactions. wikipedia.org

Protonation of the ring nitrogen can significantly alter the electron density distribution throughout the molecule, which in turn affects its reactivity and interactions with biological targets. rsc.org The pKa of acridine is 5.6, similar to that of pyridine, indicating it is a weak base. ptfarm.pl

Steric effects also play a major role in the reactivity and biological activity of this compound derivatives. As mentioned previously, steric hindrance from bulky substituents can impede interactions with enzyme active sites. acs.org For example, the presence of bulky 9-amino functionalities in some acridine derivatives was found to inhibit the relaxation of supercoiled DNA by topoisomerase II. ptfarm.pl The steric effects of substituents can block enzyme-inhibitor interactions. rsc.org

Advanced Analytical Techniques for Research Characterization

Electrophoretic Assays for DNA-Modifying Enzyme Activity

Electrophoretic assays are fundamental in determining how acridine (B1665455) compounds influence the activity of DNA-modifying enzymes like topoisomerases. These enzymes are critical for managing DNA topology during cellular processes such as replication and transcription. csic.es

Nuclease, Relaxation, and Unwinding Assays: The interaction of acridin-3-amine derivatives with DNA can be observed through their effects on topoisomerase-mediated DNA relaxation and unwinding. nih.govmdpi.com In a typical relaxation assay, supercoiled plasmid DNA is incubated with a topoisomerase, which relaxes the DNA into an open circular form. The presence of an intercalating agent like an acridine derivative can inhibit this process. researchgate.net For example, studies on 3,9-disubstituted acridine derivatives have shown that they can inhibit both topoisomerase I and topoisomerase IIα. nih.gov The mechanism of inhibition is often related to the binding of the derivative to the DNA molecule, which can be concentration-dependent. nih.govmdpi.com An unwinding assay, which uses both supercoiled and relaxed plasmid DNA, can further confirm that the inhibition of the topoisomerase is due to the compound binding to DNA rather than direct inhibition of the enzyme itself. nih.gov

Decatenation Assays: Topoisomerase IIα is also responsible for the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Acridine derivatives can be screened for their ability to inhibit this decatenation activity. nih.govrsc.org The inhibition of topoisomerase IIα-mediated decatenation is a key indicator of the potential of these compounds as anticancer agents. nih.gov

The results from these electrophoretic assays are typically visualized using agarose (B213101) gel electrophoresis, where the different topological forms of DNA (supercoiled, relaxed, and catenated) are separated based on their mobility through the gel. rsc.org

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding Events

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding interactions, such as those between this compound derivatives and DNA. scispace.com ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Studies on various acridine derivatives have utilized ITC to understand the forces driving their interaction with DNA. nih.govmdpi.com For instance, the binding of N-substituted acridine-9-amine derivatives to calf thymus DNA (CT-DNA) was found to be an enthalpy-driven process. nih.gov The thermodynamic parameters obtained from ITC measurements for these complexes revealed negative ΔG and ΔH values, and both negative and positive TΔS values, indicating a complex interplay of forces. nih.gov

The binding affinity of acridine derivatives to DNA can be substantial, with binding constants sometimes too large to be accurately determined by ITC alone, although the enthalpy can still be measured. mdpi.com The data from ITC experiments are crucial for establishing structure-activity relationships, where the thermodynamic profiles can be correlated with the biological activity of the compounds. scispace.commdpi.com

Table 1: Thermodynamic Parameters of Acridine Derivative-DNA Binding from ITC Studies
Acridine DerivativeDNA TypeBinding Constant (Ka, M-1)Enthalpy Change (ΔH, kcal·mol-1)Entropy Change (TΔS, kcal·mol-1)Reference
N-substituted acridine-9-aminesCT-DNA102.59 - 105.50 (log(KA))-11.58 to -3.83-4.83 to 3.68 nih.gov
ProflavinedsDNA1.60 × 105-2.82 (at 298.15 K)12.17 (at 298.15 K)
3,6-disubstituted acridinesHuman telomeric quadruplex--6.9 to -60.8 kJ mol−1- mdpi.com

Single Molecule Force Spectroscopy (SMFS) for Direct Interaction Measurement

Single Molecule Force Spectroscopy (SMFS) provides a direct means of measuring the forces of interaction between a single molecule, such as an acridine derivative, and a substrate like DNA. acs.orguni-bielefeld.de This technique, often based on atomic force microscopy (AFM), can probe the unbinding forces and the energy landscape of molecular interactions with picoNewton sensitivity. ualberta.canih.gov

In a typical SMFS experiment to study acridine-DNA interactions, a DNA molecule is tethered between a surface and an AFM tip. An acridine molecule is then introduced, and the force required to rupture the interaction between the acridine and the DNA is measured. acs.org Studies have shown that the unbinding force is dependent on the loading rate, indicating a dynamic binding process. acs.org

Analysis of the force-distance curves can reveal the presence of energy barriers along the unbinding pathway. For the interaction between acridine and double-stranded DNA (dsDNA), two distinct energy barriers have been observed, which are attributed to hydrophobic interactions and π-π stacking interactions. ualberta.ca The interaction force between acridine and dsDNA has been measured to be around 36 pN. acs.orgualberta.ca

High-Resolution Chromatographic and Mass Spectrometric Techniques for Purity and Reaction Monitoring

High-resolution chromatographic and mass spectrometric techniques are indispensable for the analysis of this compound and its derivatives, ensuring purity and monitoring reaction progress.

LC-MS and UPLC-MS/MS: Liquid chromatography coupled with mass spectrometry (LC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are powerful tools for the separation, identification, and quantification of acridine compounds. nih.govnih.gov These methods are used to determine the purity of synthesized compounds, with analytical purities often required to be ≥ 95% for biological studies. nih.govucsf.edu The use of a diode-array detector in an LC system allows for monitoring at specific wavelengths to identify acridine-containing products. nih.gov For complex mixtures, such as those from biological samples or environmental monitoring, derivatization of amines with reagents like naphthylisothiocyanate (NIT) can be employed before LC-MS/MS analysis to improve detection and identification. nih.gov Multiple reaction monitoring (MRM) mode in MS/MS provides high selectivity and sensitivity for quantitative analysis. mdpi.comsciex.com

Reaction Monitoring: LC-MS is also used to monitor the progress of reactions involving acridine derivatives. For example, the hydrolysis of ester-functionalized platinum-acridine hybrids and their subsequent reactions with biomolecules like 5'-guanosine monophosphate (5'-GMP) can be followed quantitatively using LC-ESMS (electrospray ionization mass spectrometry). nih.gov This allows for the determination of reaction kinetics, such as the half-life of conversion to adducts. nih.gov

Table 2: Chromatographic and Mass Spectrometric Parameters for Acridine Derivative Analysis
TechniqueColumnMobile Phase ExampleDetectionApplicationReference
HPLCReverse-phase C18Methanol/0.1% formic acid gradientDiode-array detector (363–463 nm)Purity analysis nih.gov
LC-ESMS--Electrospray Ionization Mass SpectrometryReaction monitoring with 5'-GMP nih.gov
UPLC-MS/MS-Acetonitrile/water with formic acidTandem Mass Spectrometry (MRM)Quantification of amines nih.gov

Quantum Crystallography for Electron Density Analysis in Crystal Structures

Quantum crystallography is an advanced technique that goes beyond traditional X-ray crystallography to provide a detailed description of the electron density distribution in a crystal. researchgate.netrsc.org This method allows for a topological analysis of the electron density and its Laplacian, offering deep insights into the nature of chemical bonds and non-covalent interactions. rsc.orgmdpi.com

For acridine derivatives, quantum crystallography has been used to study the influence of factors like protonation on their electronic properties. researchgate.netrsc.orgosti.gov The protonation of aminoacridines can significantly alter their electronic characteristics and molecular architecture, which in turn can affect their bioavailability and solubility. researchgate.netrsc.org

By applying aspherical atom refinement, quantum crystallography provides a more enriched depiction of electron density compared to standard methods. researchgate.netrsc.org This allows for a detailed analysis of how protonation changes the electron density distribution around specific functional groups, such as the amine group, and its effect on intermolecular interactions like hydrogen bonds. researchgate.netrsc.org These studies are crucial for understanding the structure-property relationships of acridine compounds and can aid in the design of new formulations with improved pharmaceutical properties. researchgate.netmdpi.com

Emerging Research Frontiers and Future Directions

Development of Novel Acridin-3-amine Scaffolds for Chemical Biology Tools

The unique planar structure of the acridine (B1665455) core, combined with the reactive potential of the amino group at the 3-position, makes this compound an attractive scaffold for creating chemical biology tools. rsc.org These tools are instrumental in dissecting complex biological processes.

One promising area of development is the synthesis of novel this compound derivatives as fluorescent probes. These probes can be used to visualize and track biomolecules within cells, offering insights into cellular architecture and function. For instance, derivatives of this compound have been shown to bind to nucleic acids, such as DNA, through intercalation, a process where the planar acridine ring inserts itself between the base pairs of the DNA double helix. solubilityofthings.comontosight.ai This interaction can be harnessed to create probes that report on DNA structure and dynamics. ontosight.ai

Furthermore, the this compound scaffold is being functionalized to create photoaffinity probes. These probes can be used to identify and study protein-ligand interactions in a native cellular environment. By incorporating a photoreactive group, these probes can be activated by light to form a covalent bond with their target protein, allowing for subsequent identification and characterization.

Recent research has also focused on creating libraries of this compound derivatives through parallel synthesis. ptfarm.pl This approach allows for the rapid generation of a diverse set of compounds that can be screened for various biological activities, accelerating the discovery of new chemical biology tools.

Design of Multi-Targeting Molecular Probes and Ligands

The concept of "one molecule, multiple targets" is gaining traction in drug discovery and chemical biology, and this compound derivatives are at the forefront of this paradigm shift. The development of multi-target-directed ligands (MTDLs) aims to address the complexity of diseases by simultaneously modulating several key biological targets. nih.gov

Researchers are designing and synthesizing this compound-based compounds that can act as dual inhibitors of enzymes implicated in disease pathways. For example, studies have explored the potential of acridine derivatives to inhibit both VEGFR-2 and Src kinases, which are involved in cancer progression. nih.gov By combining inhibitory activities against multiple targets, these molecules may offer enhanced efficacy and a reduced likelihood of drug resistance. jppres.com

The design of these multi-targeting agents often involves a "fusion" strategy, where the this compound scaffold is linked to other pharmacophores known to interact with specific targets. nih.gov This modular approach allows for the rational design of ligands with tailored polypharmacology. For instance, tacrine (B349632), an aminoacridine derivative, has been a foundational structure for developing multi-target ligands for Alzheimer's disease by combining its cholinesterase inhibitory activity with other functionalities. nih.govcsic.es

Applications in Chemical Sensing and Fluorescent Dye Development

The inherent fluorescent properties of the acridine ring system have long been recognized and exploited. evidentscientific.com this compound and its derivatives are now being developed into sophisticated chemical sensors and novel fluorescent dyes with improved characteristics. researchgate.net

Chemical Sensing:

This compound-based sensors are being designed to detect a variety of analytes, including metal ions and reactive oxygen species. rsc.orgmdpi.com These sensors typically operate on a "fluorophore-spacer-receptor" model, where the acridine moiety acts as the fluorophore. rsc.org Binding of the target analyte to the receptor component induces a change in the fluorescence properties of the acridine, such as an increase in emission intensity, allowing for sensitive and selective detection. rsc.orgrsc.org

For example, a novel acridine derivative has been shown to exhibit high selectivity and sensitivity for Zn²⁺ and Cd²⁺ ions. rsc.orgrsc.org Another acridine-based fluorescent chemosensor was developed for monitoring hypochlorite (B82951) (ClO⁻) in water samples. mdpi.com

Fluorescent Dye Development:

Researchers are focused on synthesizing acridine-based hybrid fluorescent dyes with enhanced properties, such as improved water solubility, biocompatibility, and targeting capabilities. researchgate.net These advancements are crucial for their application in biological imaging. researchgate.net By chemically modifying the this compound scaffold, new dyes with high quantum yields, large Stokes shifts, and long fluorescence lifetimes can be created. researchgate.net

A simple and sensitive method for determining aliphatic amines in environmental water has been developed using 10-ethyl-acridine-3-sulfonyl chloride as a pre-column labeling reagent for HPLC with fluorescence detection. nih.gov

Integration of High-Throughput Screening with Computational Design in Early-Stage Research (Non-Clinical)

The synergy between high-throughput screening (HTS) and computational design is accelerating the pace of early-stage research involving this compound derivatives. This integrated approach allows for the efficient identification of promising lead compounds from large chemical libraries.

High-Throughput Screening (HTS):

HTS enables the rapid screening of thousands of compounds for a specific biological activity. For example, a luciferase reporter-based HTS was used to identify acridine derivatives as inhibitors of the IRE1α-XBP1 pathway of the unfolded protein response. nih.gov This initial screen, combined with further analysis, led to the identification of potent inhibitors. nih.gov

Computational Design:

Computational methods, such as molecular docking and virtual screening, are being employed to rationally design novel this compound derivatives with desired properties. nih.gov These in silico approaches can predict the binding affinity of a ligand to a target protein, helping to prioritize compounds for synthesis and biological evaluation. jppres.com For instance, molecular docking and SVM virtual screening methods were used to identify 9-aminoacridine (B1665356) derivatives as potential dual inhibitors of VEGFR-2 and Src. nih.gov

Conceptual density functional theory (CDFT) is another computational tool used to study the electronic properties of acridine derivatives, providing insights into their reactivity and potential as electron acceptors or donors. bnmv.ac.inresearchgate.net This information is valuable for designing molecules with specific electronic characteristics for various applications.

The integration of HTS and computational design creates a powerful discovery engine. HTS can identify initial hits from large libraries, and computational methods can then be used to optimize these hits and design more potent and selective analogs. This iterative cycle of design, synthesis, and testing is crucial for advancing the development of novel this compound-based compounds for a range of research applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.